1,3-ジフェニルブタン

説明

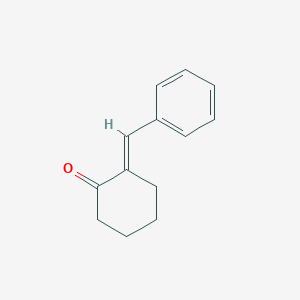

1,3-Diphenylbutane, also known as 1,3-Diphenylbutane, is a useful research compound. Its molecular formula is C16H18 and its molecular weight is 210.31 g/mol. The purity is usually > 95%.

The exact mass of the compound 1,3-Diphenylbutane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Butanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Diphenylbutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diphenylbutane including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医学:抗結核活性

1,3-ジフェニルブタン誘導体は、結核(TB)の治療における可能性について研究されています。 ある研究では、特定の誘導体が結核菌に対して有意な最小発育阻止濃度を示したことが示されており、新しい抗TB薬の開発のための有望な道筋を示唆しています .

材料科学:超架橋ポリマー

材料科学において、1,3-ジフェニルブタンは、超架橋ポリマー(HCP)を生成するための潜在的なモノマーです。 これらのポリマーは、その高い表面積で知られており、多孔質であるため、ガス貯蔵、炭素捕獲、触媒など、さまざまな用途に使用できます .

環境科学:微生物分解

研究により、1,3-ジフェニルブタンと構造的に類似した化合物の微生物分解は、環境修復において重要であることが示されています。 このプロセスは、複雑な分子をより単純な形に分解することを含み、生物修復戦略にとって不可欠です .

エネルギー生産:多孔質ポリマーの用途

1,3-ジフェニルブタン関連構造は、多孔質ポリマーの合成に使用され、ガス貯蔵や炭素捕獲などのエネルギー分野で用途があります。 これらのポリマーは、より効率的なエネルギー生産と貯蔵システムの開発に役立ちます .

農業:ナノテクノロジー

1,3-ジフェニルブタンの農業における直接的な用途は十分に文書化されていませんが、その構造類似体と誘導体は、ナノマテリアルの合成に使用できます。 これらのナノマテリアルは、栄養素や農薬の送達を強化し、より持続可能な農業慣行に貢献できます .

食品産業:食品品質のためのナノマテリアル

1,3-ジフェニルブタンが前駆体として役立つ可能性のあるナノテクノロジーは、食品の品質と安全性の向上に役立っています。 ナノエマルジョンやナノカプセルは、香料、栄養補助食品、抗菌剤の送達に使用でき、食品の保存性と栄養価を向上させます .

医薬品:薬物合成

1,3-ジフェニルブタンの化学的性質により、さまざまな医薬品の合成において貴重な化合物となっています。 その誘導体は、抗炎症作用と鎮痛作用を持つ化合物の生成に使用でき、医薬品化学のレパートリーを拡大します .

化学合成:ポリマー前駆体

1,3-ジフェニルブタンは、複雑な化学構造の合成に関与し、さまざまな重合反応の前駆体として役立ちます。 この用途は、産業用途向けに特定の特性を持つ新しい材料の開発において重要です .

作用機序

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,3-Diphenylbutane is currently unknown . Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of 1,3-Diphenylbutane, but more research is needed to confirm these effects.

特性

IUPAC Name |

4-phenylbutan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDINXYLAVFUHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862685 | |

| Record name | 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-44-1, 17293-53-7, 17293-55-9 | |

| Record name | 1,1′-(1-Methyl-1,3-propanediyl)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,3-diphenyl-, (+) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,3-diphenyl-, (-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017293559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-(1-methyl-1,3-propanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-(1-Methyl-1,3-propanediyl)bis-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylpropane-1,3-diyl)dibenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the microbial degradation pathways of 1,3-Diphenylbutane?

A1: Research indicates that common soil microorganisms like Bacillus, Pseudomonas, Micrococcus, and Nocardia can degrade 1,3-Diphenylbutane. The process involves an initial attack by a monooxygenase enzyme, converting it to 2-phenyl-4-hydroxyphenylbutane. [] Further oxidation and benzene ring fission lead to 4-phenylvaleric acid and a 5-carbon fragment through the meta-fission pathway. [] Subsequent beta-oxidation of the side chain, methyl-oxidation, and decarboxylation likely produce phenylacetic acid. []

Q2: How does 1,3-Diphenylbutane interact with crosslinked polystyrene?

A2: Studies show that 1,3-Diphenylbutane acts as a swelling agent for styrene-divinylbenzene copolymers (crosslinked polystyrene). [] The interaction is influenced by factors like differences in molar volumes, combinatorial entropy, and interaction parameters. [] Notably, the presence of 1,3-Diphenylbutane in a binary mixture with ethylbenzene increases the swelling degree of the polymer, although to a lesser extent than predicted by the Flory-Huggins theory. []

Q3: Can 1,3-Diphenylbutane form molecular complexes with polymers?

A3: Yes, research indicates that 1,3-Diphenylbutane forms a highly stable molecular complex specifically with syndiotactic polystyrene (s-PS), unlike its isomer 1,4-diphenylbutane. [] This complex exhibits an intercalate structure with a 4:1 ratio of s-PS monomer units to 1,3-Diphenylbutane. [] The 1,3-Diphenylbutane molecule within the complex adopts a conformation with an anti C2-C3 bond. []

Q4: How is 1,3-Diphenylbutane formed during ethylbenzene radiolysis?

A4: 1,3-Diphenylbutane is a minor product formed during the radiolysis of ethylbenzene, with a yield (G value) of 0.0002. [] This suggests that its formation is a relatively infrequent event in the complex cascade of reactions induced by radiation. []

Q5: What is the molecular formula and weight of 1,3-Diphenylbutane?

A5: The molecular formula of 1,3-Diphenylbutane is C16H18. Its molecular weight is 210.30 g/mol.

Q6: How does the structure of 1,3-Diphenylbutane relate to its properties?

A7: The two phenyl groups in 1,3-Diphenylbutane influence its interactions with other molecules. For example, they contribute to its ability to form molecular complexes with certain polymers like syndiotactic polystyrene. [] Additionally, the relative positions of the phenyl groups on the butane chain can affect its physical properties, such as melting point and boiling point.

Q7: What analytical methods are used to study 1,3-Diphenylbutane?

A8: Various techniques are employed to analyze 1,3-Diphenylbutane, including gas chromatography, mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction. [, ] These methods allow researchers to identify, quantify, and characterize the compound in different matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。